1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-2-phenylethanone
Overview
Description
The compound “1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-2-phenylethanone” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves multicomponent reactions . For example, a one-pot three-component reaction of 2-chloroquinoline-3-carbaldehydes, 1, 3-cyclodione compounds (as cyclic active methylene), ethyl acetoacetate (as β-keto ester), and hydrazine hydrate in the presence of DABCO as a homogeneous organocatalyst has been used to yield a novel series of 4H-pyrano[2,3-b]quinolones .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as proton nuclear magnetic resonance (1H NMR) and carbon-13 nuclear magnetic resonance (13C NMR) . These techniques provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the formation of C–O bonds under metal-free conditions . Other benefits of these reactions include a simple procedure, mild and green condition, high yield, easy purification, and excellent regioselectivity .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using techniques such as infrared spectroscopy (IR), which provides information about the functional groups present in the molecule . The compound is often a solid at room temperature .Scientific Research Applications
Hexaazatriphenylene Derivatives: Synthesis to Molecular Design and Device Applications
Hexaazatriphenylene (HAT) derivatives, including compounds structurally related to 1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-2-phenylethanone, have been extensively studied for their applications in organic materials and nanoscience. These compounds exhibit excellent π–π stacking ability, making them suitable for use in n-type semiconductors, sensors, nonlinear optical chromophores, liquid crystals, and microporous polymers for energy storage. The review by Segura et al. (2015) critically examines the synthetic strategies, design principles, and applications of HAT derivatives, highlighting their significance in advancing materials science (Segura et al., 2015).
Quinoline Derivatives as Corrosion Inhibitors
Quinoline and its derivatives, closely related to the queried compound, have demonstrated significant effectiveness as anticorrosive materials. These derivatives form stable chelating complexes with metallic surfaces, offering protection against corrosion. The review by Verma et al. (2020) provides a comprehensive analysis of quinoline-based compounds as corrosion inhibitors, indicating their potential in industrial applications (Verma et al., 2020).
Quinoxaline and Its Derivatives: A State of the Art Review
Quinoxaline derivatives, structurally similar to the compound of interest, have found a wide range of applications in the biomedical field due to their antimicrobial activities and potential in treating chronic and metabolic diseases. Pereira et al. (2015) provide an overview of the progress made in understanding the structure, mechanism, and industrial value of quinoxaline and its derivatives, emphasizing their significant biomedical applications (Pereira et al., 2015).
properties
IUPAC Name |
1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-2-phenylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2/c22-19(11-14-5-2-1-3-6-14)15-8-9-18-17(12-15)13-16-7-4-10-23-20(16)21-18/h1-3,5-6,8-9,12-13H,4,7,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUSRWUBSYSWII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N=C3C=CC(=CC3=C2)C(=O)CC4=CC=CC=C4)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20440505 | |
Record name | 1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-2-phenylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20440505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-2-phenylethanone | |
CAS RN |
409345-76-2 | |
Record name | 1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-2-phenylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20440505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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